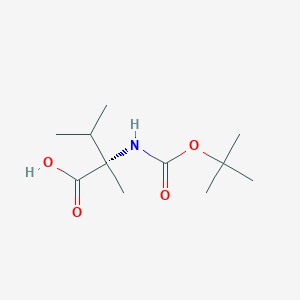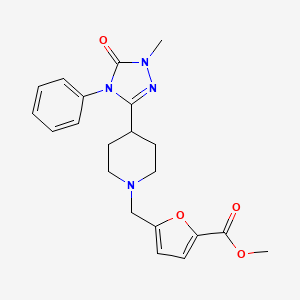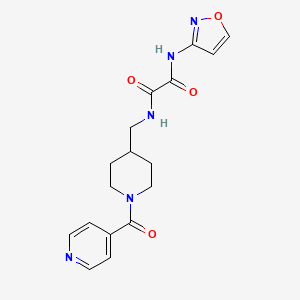![molecular formula C17H15ClFNO4 B2871486 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-93-1](/img/structure/B2871486.png)
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. Unfortunately, without specific studies or resources detailing this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reactants present. Given the lack of specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis .科学的研究の応用
Herbicide Analysis and Detection : Studies have focused on analyzing and detecting herbicides like dimethenamid and flufenacet, which possess structural similarities to the compound . These herbicides and their degradates, such as sulfonic and oxanilic acid, were isolated using solid-phase extraction and detected using techniques like gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry. This research is significant in understanding the environmental impact and transport of these herbicides, particularly in surface water samples (Zimmerman, Schneider, & Thurman, 2002).
Photoassisted Fenton Reaction : Another study explored the complete oxidation of pesticides like metolachlor in water using the photoassisted Fenton reaction. This reaction represents an effective method for decomposing pesticides, which again shares structural characteristics with the compound of interest, indicating potential applications in environmental remediation and pollution control (Pignatello & Sun, 1995).
Fluoroformate Esters Hydrolysis Study : Research on esters of fluoroformic acid, which bear resemblance to the compound , has been conducted to understand their hydrolysis kinetics. This study provides insights into the chemical behavior of such compounds, which can be useful in synthetic chemistry and the development of new chemical processes (Queen & Nour, 1976).
Synthesis of Fluorinated Compounds : Another area of application is in the synthesis of fluorinated compounds, where alkyl 2-(2-fluoro-anilino)-2-oxo-acetates were used to produce various fluorinated derivatives. Such research aids in the development of new materials and pharmaceuticals (Yavari, Nasiri, & Djahaniani, 2005).
Photoluminescent Material Development : The enzymatic oxidative polymerization of 4-fluoroguaiacol, a structurally related compound, has led to the creation of novel photoluminescent materials. This research could have implications in the development of new materials for optical and electronic applications (López et al., 2014).
Photophysical Properties of Chromophores : Studies on push–pull pyrazine fluorophores, which incorporate elements like methoxy and fluorine similar to the compound , provide insights into the photophysical properties of these materials. This is crucial for applications in fluorescence-based technologies and materials science (Hoffert et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUXPWJTIQMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)
![(Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871407.png)


![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)

![2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone](/img/structure/B2871416.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea](/img/structure/B2871420.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
